(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone features a methanone core bridging two heterocyclic moieties: a 5-cyclopropyl-substituted isoxazole and a 4-(1-methylpyrazol-3-yl)-substituted piperidine.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-7-6-13(17-19)11-4-8-20(9-5-11)16(21)14-10-15(22-18-14)12-2-3-12/h6-7,10-12H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIIUCYVAFCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Acylation via Acid Chloride Intermediate
This two-step approach involves synthesizing the isoxazole carbonyl chloride followed by coupling with the piperidine derivative.
Step 1: Synthesis of 5-Cyclopropylisoxazole-3-carbonyl Chloride
The isoxazole ring is functionalized via cyclopropanation of a preformed isoxazole precursor. For example, 5-cyclopropylisoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C for 4–6 hours, yielding the corresponding acid chloride.
Step 2: Coupling with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine
The acid chloride is reacted with 4-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in tetrahydrofuran (THF) or DCM at 25°C for 12–24 hours, achieving yields of 68–75% after purification via silica gel chromatography.
Table 1: Reaction Conditions for Acid Chloride Method
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Catalyst/Base | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield | 68–75% |
Method 2: Palladium-Catalyzed Cross-Coupling
This method leverages palladium-mediated Suzuki-Miyaura coupling to assemble the pyrazole-piperidine fragment before acylation.
Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine
A boronic ester derivative of 1-methyl-1H-pyrazole is coupled with 4-bromopiperidine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–100°C for 8–12 hours. The product is isolated in 60–72% yield after column chromatography.
Step 2: Ketone Formation via Oxidative Amidation
The piperidine intermediate is acylated with 5-cyclopropylisoxazole-3-carboxylic acid using an oxoammonium salt (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) in acetonitrile at 25°C. This method avoids stoichiometric bases and achieves yields of 70–82%.
Table 2: Palladium-Catalyzed Cross-Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 80–100°C |
| Reaction Time | 8–12 hours |
| Yield | 60–82% |
Method 3: Radical Cyclization Approach
Inspired by Mn-mediated radical reactions, this route constructs the isoxazole moiety through cyclization of alkynyl precursors.
Step 1: Synthesis of 5-Cyclopropylisoxazole
A propiolamide derivative undergoes cyclization with hydroxylamine hydrochloride in ethanol at reflux, followed by cyclopropanation using diethylzinc and diiodomethane. The isoxazole is obtained in 55–65% yield.
Step 2: Acylation with Piperidine Fragment
The isoxazole carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in THF and reacted with 4-(1-methyl-1H-pyrazol-3-yl)piperidine. The reaction proceeds at 40°C for 6 hours, yielding 58–67% of the target compound.
Table 3: Radical Cyclization Parameters
| Parameter | Value |
|---|---|
| Cyclizing Agent | Mn(acac)₃ |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Reaction Time | 3–6 hours |
| Yield | 55–67% |
Comparative Analysis of Synthetic Routes
- Efficiency : Method 2 (palladium-catalyzed) offers the highest yields (up to 82%) but requires stringent anhydrous conditions. Method 1 is more straightforward but suffers from moderate yields due to acid chloride instability.
- Functional Group Tolerance : Radical cyclization (Method 3) accommodates sterically hindered substrates but is less selective for electron-deficient systems.
- Scalability : Method 2 is preferable for large-scale synthesis due to robust catalytic systems, whereas Method 3’s reliance on radical initiators complicates process optimization.
Experimental Optimization and Challenges
- Purification : Silica gel chromatography remains indispensable for isolating the target compound, though recrystallization from ethyl acetate/heptane mixtures improves purity.
- Side Reactions : Competing N-acylation of the pyrazole nitrogen is mitigated by using bulky bases (e.g., DIPEA).
- Cyclopropanation : Diethylzinc-mediated cyclopropanation requires careful exclusion of moisture to prevent premature quenching.
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for pharmaceutical research.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and Ethyl Ester Derivative (7b)
- Structural Features: These compounds () replace the cyclopropylisoxazole with a diaminothiophene (7a) or ethyl ester-thiophene (7b).
- The amino and hydroxy groups may enhance hydrogen-bonding interactions .
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (10a)
- Structural Features : This compound () incorporates a phenylazo group and a nitrophenyl-triazole moiety.
- Implications : The nitro and azo groups may confer redox sensitivity or photolytic instability, contrasting with the cyclopropylisoxazole’s stability. The triazole ring could enhance metal-binding capacity .
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)
- Structural Features : This analogue () replaces the isoxazole with a chloropyrimidine and substitutes piperidine with methylpiperazine.
- Implications : The chloropyrimidine and methylpiperazine may improve DNA interaction (via intercalation) and solubility, respectively, but could increase toxicity risks .
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
Methodological Considerations for Similarity Assessment
As highlighted in , compound similarity is often evaluated using:
Structural Fingerprints : Algorithms like Tanimoto coefficient assess shared substructures. The target compound’s cyclopropylisoxazole and pyrazole-piperidine motifs may cluster it with analogues like 7a and 10a, but substituent differences reduce similarity scores.
Pharmacophore Modeling : Focuses on functional group alignment. The methylpyrazole-piperidine moiety in the target compound may align with w3’s methylpiperazine in receptor binding, but divergent core structures (isoxazole vs. pyrimidine) limit overlap.
Dissimilarity-Driven Screening: Prioritizes structural novelty.
Biological Activity
The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound features a cyclopropyl group, an isoxazole ring, and a piperidine moiety substituted with a methyl-pyrazole group, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The isoxazole and pyrazole rings are known to enhance binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole compounds exhibit antimicrobial properties. The presence of the cyclopropyl and pyrazole groups may enhance the efficacy against various bacterial strains.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity. It has been observed to induce apoptosis in certain cancer cell lines, likely through the modulation of cell cycle regulators and apoptotic pathways.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Q & A
Q. What are the key considerations for synthesizing (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis involves multi-step reactions, often starting with the coupling of the isoxazole and piperidine moieties. Critical parameters include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvents : Ethanol or DMF under reflux (70–100°C) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (DMF:EtOH mixtures) to isolate intermediates .
Monitoring : Reaction progress tracked via TLC (petroleum ether:ethyl acetate, 70:30) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, pyrazole protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 355.2) .
- HPLC : Assesses purity (>95% purity threshold for biological testing) .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting data arise from different synthetic routes?
- Methodological Answer : Conflicting yields often stem from solvent polarity or catalyst loading. Strategies include:
- Solvent Screening : Replace ethanol with THF or acetonitrile to improve solubility of hydrophobic intermediates .
- Catalyst Optimization : Increase Pd(PPh₃)₄ loading from 5 mol% to 10 mol% in cross-coupling steps .
- Temperature Control : Reduce side reactions by maintaining reflux temperatures ±2°C .
Example : A 23% yield improvement was achieved using THF instead of ethanol in a piperidine coupling step .
Q. What strategies resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or structural nuances. Approaches include:
- Structural Analog Comparison : Compare with (4-(cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone (ID9) to identify critical pharmacophores .
- Dose-Response Studies : Test compound at 0.1–100 µM ranges to clarify EC₅₀ values .
- Target Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies (e.g., Kd = 12 nM vs. 450 nM in conflicting studies) .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Modulation : Introduce methyl groups (e.g., 5-methylisoxazole in ID11) to enhance membrane permeability .
- Metabolic Stability : Replace labile esters with amides (e.g., piperazine carboxamide analogs in ID17) .
- In Silico Modeling : Use QSAR models to predict bioavailability and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
